

An In-depth Technical Guide to N-butyldodecan-1-amine

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Compound of Interest

Compound Name: **N-butyldodecan-1-amine**

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Disclaimer: Direct and extensive literature on **N-butyldodecan-1-amine** is limited. This guide is compiled based on established principles of organic chemistry and data extrapolated from structurally similar long-chain secondary amines.

Introduction

N-butyldodecan-1-amine is a secondary amine consisting of a dodecyl group and a butyl group attached to a nitrogen atom. As a long-chain aliphatic amine, it possesses amphiphilic properties, suggesting potential applications in areas such as catalysis, synthesis of complex molecules, and as a modifying agent for surfaces. The biological activities of long-chain amines are also an area of interest, with potential antimicrobial and cytotoxic effects.^{[1][2]} This document provides a technical overview of its synthesis, expected physicochemical properties, and potential biological relevance.

Physicochemical and Spectroscopic Data

Quantitative data for **N-butyldodecan-1-amine** is not readily available in public databases. The following tables summarize the expected data based on the analysis of similar secondary amines and general principles of spectroscopy.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value/Range	Notes
Molecular Formula	$C_{16}H_{35}N$	-
Molecular Weight	241.46 g/mol	-
Appearance	Colorless to pale yellow liquid or low-melting solid	Based on similar long-chain amines.
Boiling Point	> 250 °C	Expected to be high due to the long alkyl chain and hydrogen bonding.
Solubility	Insoluble in water; soluble in organic solvents (e.g., ethanol, diethyl ether, chloroform).	The long hydrophobic dodecyl chain dominates its solubility profile.

Table 2: Predicted Spectroscopic Data

Technique	Expected Chemical Shifts / Signals	Interpretation
¹ H NMR	δ ~2.5-2.7 ppm (t, 4H), δ ~1.2-1.6 ppm (m, 22H), δ ~0.9 ppm (t, 6H), δ ~0.8-1.0 ppm (broad s, 1H)	Protons on carbons alpha to the nitrogen are deshielded. The N-H proton signal is typically broad and its chemical shift is concentration and solvent dependent.[3]
¹³ C NMR	δ ~45-55 ppm (2C, α -carbons), δ ~20-35 ppm (methylene carbons), δ ~14 ppm (terminal methyl carbons)	Carbons directly attached to the nitrogen atom are deshielded compared to other alkyl carbons.[4]
IR Spectroscopy	\sim 3300-3350 cm ⁻¹ (weak-medium, sharp), \sim 2850-2960 cm ⁻¹ (strong, sharp), \sim 1465 cm ⁻¹ (medium)	N-H stretch for secondary amine (a single band). C-H stretching of the alkyl chains. C-H bending.[5][6][7]
Mass Spectrometry (EI)	M^+ at m/z = 241. Prominent fragments from α -cleavage.	The molecular ion peak is expected. Fragmentation will occur at the C-C bond adjacent to the nitrogen, leading to resonance-stabilized cations.[4]

Synthesis of N-butyldodecan-1-amine

A common and efficient method for the synthesis of secondary amines is reductive amination. [8][9] This involves the reaction of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced *in situ* to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of **N-butyldodecan-1-amine** from dodecanal and n-butylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

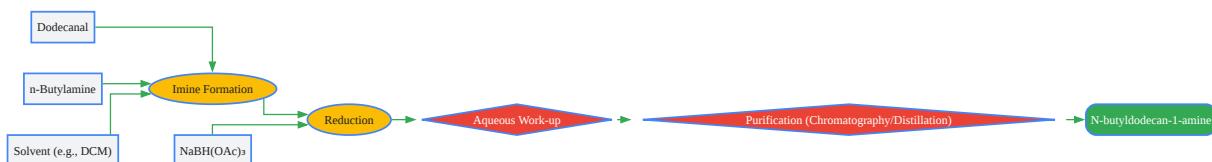
- Dodecanal (1.0 eq)
- n-Butylamine (1.0-1.2 eq)[\[10\]](#)
- Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) (1.2-1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
- Acetic acid (catalytic amount, optional)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator
- Standard laboratory glassware for organic synthesis

Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar, add dodecanal and the chosen solvent (DCM or DCE).
- **Imine Formation:** Add n-butylamine to the solution. If desired, a catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
- **Reduction:** In a separate flask, prepare a slurry of sodium triacetoxyborohydride in the reaction solvent. Add this slurry portion-wise to the reaction mixture containing the imine. The reaction is typically exothermic.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

- **Work-up:** Once the reaction is complete, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
- **Purification:** Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Final Purification:** The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure **N-butyldodecan-1-amine**.

Synthesis Workflow Diagram



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Caption: Reductive amination workflow for the synthesis of **N-butyldodecan-1-amine**.

Biological Activity

While specific studies on the biological activity of **N-butyldodecan-1-amine** are not prevalent, long-chain N-alkylamines are known to exhibit various biological effects.

- **Antimicrobial Activity:** The amphiphilic nature of long-chain amines allows them to interact with and disrupt microbial cell membranes, leading to antimicrobial effects.^{[1][11]} Studies on related compounds have shown activity against both bacteria and fungi.^[1] The effectiveness is often dependent on the length of the alkyl chains.^[2]

- **Anticancer and Cytotoxic Effects:** Some N-alkylamines and their derivatives have been investigated for their potential as anticancer agents.[\[12\]](#)[\[13\]](#) Their mechanism of action can involve the disruption of cell membranes or interaction with intracellular targets.
- **Other Biological Activities:** N-alkylamines are key intermediates in the synthesis of a wide range of biologically active compounds, including pharmaceuticals and agrochemicals.[\[12\]](#)

Further research is required to specifically elucidate the biological activity profile of **N-butylidodecan-1-amine**.

Conclusion

N-butylidodecan-1-amine is a long-chain secondary amine that can be synthesized through established methods such as reductive amination. While specific experimental data for this compound is scarce, its physicochemical and spectroscopic properties can be reliably predicted based on the well-understood chemistry of secondary amines. The structural features of **N-butylidodecan-1-amine** suggest potential for its application in various fields, including as a synthetic intermediate and potentially as a biologically active agent. Further empirical studies are necessary to fully characterize this compound and explore its applications.

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